
(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone, also known as 3-AAzPC, is a synthetic organic compound belonging to the class of azetidinones. It has been studied extensively for its potential use in a variety of scientific and medical applications, including drug synthesis, medicinal chemistry, and biochemistry. This compound has several unique properties that make it attractive for these purposes, including its low toxicity and good solubility in both aqueous and organic solvents.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
Compounds structurally similar to (3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone have demonstrated significant potential in anticancer and antimicrobial applications. For instance, a study by Katariya et al. (2021) synthesized compounds with 1,3-oxazole and pyridyl-pyrazoline entities, showing potent anticancer activity against a panel of 60 cancer cell lines and effective antibacterial and antifungal activities. The molecular docking studies indicated their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Antibacterial and Antifungal Activities
Another related compound demonstrated promising antibacterial and antifungal activities. The study by Hafez et al. (2016) synthesized pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, which showed higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity (Hafez et al., 2016).
Molecular Docking Studies for Antibacterial Activity
Shahana and Yardily (2020) synthesized novel compounds with a structure similar to this compound and carried out molecular docking studies. Their research aids in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).
Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives of a similar compound, which showed significant antituberculosis and anticancer activity. Some of these compounds exhibited both antituberculosis and anticancer activities, demonstrating the potential of these compounds in therapeutic applications (Mallikarjuna et al., 2014).
Catalytic Asymmetric Addition in Organic Synthesis
In organic synthesis, a study by Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the potential of azetidinone derivatives in asymmetric synthesis (Wang et al., 2008).
Antipsychotic Potential
Butler et al. (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing potential central nervous system depressant activity and antipsychotic effects. This study highlights the diverse therapeutic applications of such compounds (Butler et al., 1984).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-1-7(2-4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULDLYWVKPUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



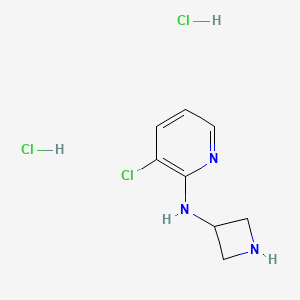

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)

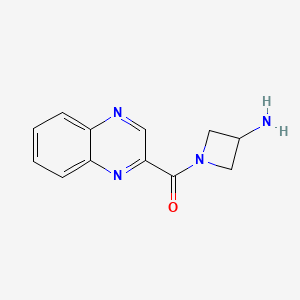
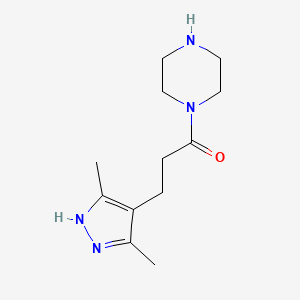

![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
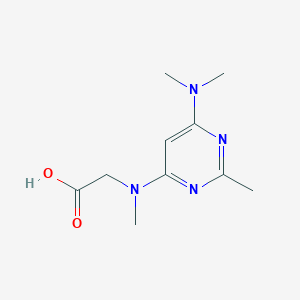
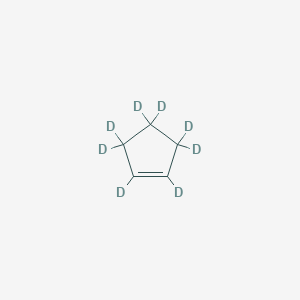
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
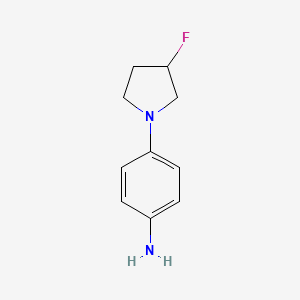
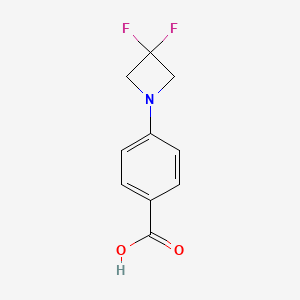
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)